N-allyl-N-methylpiperidinium chloride
Description
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
1-methyl-1-prop-2-enylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H18N.ClH/c1-3-7-10(2)8-5-4-6-9-10;/h3H,1,4-9H2,2H3;1H/q+1;/p-1 |
InChI Key |
KJHVMPCVIZZPTG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CC=C.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Allyl vs. Methyl Groups : The allyl group in this compound introduces unsaturation, enhancing reactivity in polymerization or cross-linking reactions compared to N,N-dimethylpiperidinium chloride (a saturated analog used as a plant growth regulator) .
- Aromatic vs. In contrast, the allyl group in the primary compound favors ionic liquid applications due to its moderate hydrophobicity .
Molecular Weight and Solubility
- Lower molecular weight compounds like 1-methyl-4-chloropiperidine hydrochloride (170.1 g/mol) are likely more volatile and soluble in polar solvents, whereas this compound (175.7 g/mol) and N,N-diallyl-4-piperidinamine dihydrochloride (253.2 g/mol) exhibit higher viscosity and thermal stability typical of ionic liquids .
Research Findings and Industrial Relevance
- This compound has gained attention in green chemistry for replacing volatile organic solvents, with recent studies highlighting its stability up to 300°C .
- N,N-Dimethylpiperidinium chloride (mepiquat chloride) is a well-documented agrochemical, emphasizing how minor structural changes (methyl vs. allyl) drastically alter application scope .
- The chlorobenzyl and phenyl derivatives (CAS 1261233-16-2, 1193388-65-6) are under investigation for CNS-targeting drugs, leveraging their aromatic moieties for blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-N-methylpiperidinium chloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves alkylation of N-methylpiperidine with allyl halides under controlled conditions. Key parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- pH : Alkaline conditions (pH 9–11) using bases like NaOH to deprotonate the amine and facilitate nucleophilic substitution .
- Inert Atmosphere : Nitrogen or argon is essential to prevent oxidation of allyl groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and quaternary nitrogen environment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks ([M] at m/z corresponding to CHNCl) .
- HPLC : Reverse-phase chromatography with UV detection (210–260 nm) quantifies purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. What methodologies are recommended for analyzing conflicting data in the biological activity assessment of this compound derivatives?
- Methodological Answer :
- Iterative Data Triangulation : Cross-validate results from receptor-binding assays (e.g., radioligand displacement) with functional studies (e.g., cAMP inhibition) to resolve discrepancies .
- Dose-Response Curves : Perform nonlinear regression analysis to distinguish between partial agonism and assay artifacts .
- Structural Confirmation : Use X-ray crystallography or molecular docking to verify interactions with biological targets (e.g., acetylcholine receptors) .
Q. How can reaction parameters be systematically optimized to enhance the scalability of this compound synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer for large-scale allylation .
- DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (allyl halide:amine) and solvent volumes .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real-time .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Receptor Profiling : Screen against a panel of GPCRs (e.g., muscarinic or nicotinic receptors) using fluorescence-based calcium flux assays .
- Metabolomic Analysis : LC-MS/MS identifies downstream metabolites to map biochemical pathways affected by the compound .
- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., deletion of receptor subunits) .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
